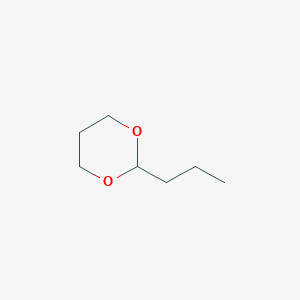

2-Propyl-1,3-dioxane

Cat. No. B8799542

Key on ui cas rn:

5663-33-2

M. Wt: 130.18 g/mol

InChI Key: TXLICGCGWAEPIB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09315485B2

Procedure details

This example illustrates the limitations of conventional synthesis methods. A 500 mL round bottom was charged with 191 g normal butyraldehyde, 101 g of 1,3-propanediol, and 4 drops 85% phosphoric acid. The round bottom was fitted with a Dean-Stark trap and condenser and the entire apparatus was placed into an electric heating mantle and brought to reflux. The aldehyde/water azeotrope condensed and separated into the trap. Heating was maintained until 24 mL of water had evolved (1 hr). The mixture was cooled and poured into a separatory funnel. The solution was washed twice with 50 mL of saturated sodium bicarbonate solution and once with 50 mL of distilled water. The organics were dried over MgSO4 and the residue distilled. A fraction collected at 150° C. was 99.6% acetal and had a mass of 95.7 g. This corresponds to a yield of 56%, lower than the yields reported in Table II.

[Compound]

Name

aldehyde water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Yield

56%

Identifiers

|

REACTION_CXSMILES

|

[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH2:6](O)[CH2:7][CH2:8][OH:9]>P(=O)(O)(O)O>[CH2:2]([CH:1]1[O:9][CH2:8][CH2:7][CH2:6][O:5]1)[CH2:3][CH3:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

191 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)=O

|

|

Name

|

|

|

Quantity

|

101 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCO)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

P(O)(O)(O)=O

|

Step Two

[Compound]

|

Name

|

aldehyde water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the limitations of conventional synthesis methods

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The round bottom was fitted with a Dean-Stark trap and condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separated into the trap

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained until 24 mL of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(1 hr)

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured into a separatory funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

The solution was washed twice with 50 mL of saturated sodium bicarbonate solution and once with 50 mL of distilled water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organics were dried over MgSO4

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the residue distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A fraction collected at 150° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(CC)C1OCCCO1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 56% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |